Desmethyl Levofloxacin-d8 Hydrochloride
Overview
Description
Desmethyl Levofloxacin-d8 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Levofloxacin, a fluoroquinolone antibiotic. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various analytical and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethyl Levofloxacin-d8 Hydrochloride involves the incorporation of deuterium atoms into the Levofloxacin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly used to monitor the synthesis and confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
Desmethyl Levofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Desmethyl Levofloxacin-d8 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Levofloxacin and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Levofloxacin.
Medicine: Utilized in drug development and therapeutic monitoring to understand the behavior of Levofloxacin in biological systems.
Industry: Applied in the quality control of pharmaceutical products containing Levofloxacin .
Mechanism of Action
The mechanism of action of Desmethyl Levofloxacin-d8 Hydrochloride is similar to that of Levofloxacin. It exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: The parent compound, widely used as an antibiotic.
Desmethyl Levofloxacin: The non-deuterated form of the compound.
Other Fluoroquinolones: Such as Ciprofloxacin and Moxifloxacin, which share similar mechanisms of action but differ in their pharmacokinetic profiles and spectrum of activity
Uniqueness
Desmethyl Levofloxacin-d8 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in pharmacokinetics and drug development .
Properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/t9-;/m0./s1/i2D2,3D2,4D2,5D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFZKWNXVPUJLW-GPWHIHKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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